molecular formula C21H21N3O5 B13561541 (1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13561541
M. Wt: 395.4 g/mol
InChI Key: HULQKGAWTDMSSA-SJLPKXTDSA-N
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Description

(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclopropylcarbamoyl group, a benzamido group, and a hydroxy-indene carboxylic acid moiety. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamoyl group, the benzamido group, and the hydroxy-indene carboxylic acid moiety. The synthetic route may involve the following steps:

    Formation of the Cyclopropylcarbamoyl Group: This step involves the reaction of cyclopropylamine with a suitable carbamoyl chloride under controlled conditions.

    Formation of the Benzamido Group: This step involves the reaction of 4-aminobenzoic acid with a suitable benzoyl chloride to form the benzamido group.

    Formation of the Hydroxy-Indene Carboxylic Acid Moiety: This step involves the cyclization of a suitable precursor to form the indene ring, followed by hydroxylation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The benzamido group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its potential as a drug candidate for treating various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R*)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
  • (1R,2R*)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid derivatives

Uniqueness

The uniqueness of (1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity and selectivity in various applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(1S,2R)-1-[[4-(cyclopropylcarbamoylamino)benzoyl]amino]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C21H21N3O5/c25-17-3-1-2-14-15(17)10-16(20(27)28)18(14)24-19(26)11-4-6-12(7-5-11)22-21(29)23-13-8-9-13/h1-7,13,16,18,25H,8-10H2,(H,24,26)(H,27,28)(H2,22,23,29)/t16-,18-/m1/s1

InChI Key

HULQKGAWTDMSSA-SJLPKXTDSA-N

Isomeric SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)N[C@H]3[C@@H](CC4=C3C=CC=C4O)C(=O)O

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3C(CC4=C3C=CC=C4O)C(=O)O

Origin of Product

United States

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